molecular formula C13H10BrNO2 B5732084 (4-bromophenyl)methyl pyridine-3-carboxylate

(4-bromophenyl)methyl pyridine-3-carboxylate

Cat. No.: B5732084
M. Wt: 292.13 g/mol
InChI Key: PJUOLTVDWWRULV-UHFFFAOYSA-N
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Description

“4-bromobenzyl nicotinate” is a chemical compound with the molecular formula C13H10BrNO2 . It is a derivative of benzyl nicotinate, which is a rubefacient and vasodilator used in combination with analgesics in topical preparations .


Synthesis Analysis

The synthesis of “4-bromobenzyl nicotinate” is not explicitly mentioned in the available resources. However, a related compound, 4-bromobenzyl alcohol, can be selectively oxidized to 4-bromobenzaldehyde or 4-bromobenzoic acid with Oxone . The synthesis of nicotinate compounds has also been discussed in the context of biosynthesis of Nicotinamide Mononucleotide .


Molecular Structure Analysis

The molecular structure of “4-bromobenzyl nicotinate” consists of a bromobenzyl group attached to a nicotinate group . The bromobenzyl group is a benzyl group substituted with a bromine atom, and the nicotinate group is derived from nicotinic acid, a form of vitamin B3 .


Chemical Reactions Analysis

Specific chemical reactions involving “4-bromobenzyl nicotinate” are not detailed in the available resources. However, the bromoaryl group of 4-bromobenzaldehyde, a related compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “4-bromobenzyl nicotinate” are not detailed in the available resources. However, it is known that the compound has a molecular formula of C13H10BrNO2 and an average mass of 292.128 Da .

Mechanism of Action

Safety and Hazards

The specific safety and hazards associated with “4-bromobenzyl nicotinate” are not detailed in the available resources. However, related compounds such as 4-bromobenzyl alcohol and 4-bromobenzyl bromide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Properties

IUPAC Name

(4-bromophenyl)methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUOLTVDWWRULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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